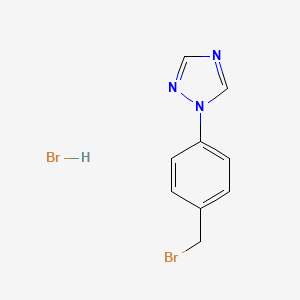

1-(4-(Bromomethyl)phenyl)-1H-1,2,4-triazole hydrobromide

CAS No.:

Cat. No.: VC16012450

Molecular Formula: C9H9Br2N3

Molecular Weight: 319.00 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9Br2N3 |

|---|---|

| Molecular Weight | 319.00 g/mol |

| IUPAC Name | 1-[4-(bromomethyl)phenyl]-1,2,4-triazole;hydrobromide |

| Standard InChI | InChI=1S/C9H8BrN3.BrH/c10-5-8-1-3-9(4-2-8)13-7-11-6-12-13;/h1-4,6-7H,5H2;1H |

| Standard InChI Key | KVFRMZUNDNHLOY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1CBr)N2C=NC=N2.Br |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s IUPAC name, 1-[4-(bromomethyl)phenyl]-1,2,4-triazole hydrobromide, reflects its core structure: a 1,2,4-triazole ring attached to a para-bromomethyl-substituted benzene ring, paired with a hydrobromic acid molecule . The hydrobromide salt formation stabilizes the compound, making it suitable for storage and reactions requiring enhanced solubility in polar solvents.

Table 1: Key Chemical Identifiers

The SMILES string highlights the bromomethyl group (-CH₂Br) at the para position of the phenyl ring, directly bonded to the triazole’s nitrogen . X-ray crystallography data, though absent in available sources, would likely confirm planar geometry for the triazole ring and a tetrahedral bromomethyl carbon.

Synthesis and Physicochemical Properties

Physical and Thermal Properties

The anhydrous form exhibits a melting point of 280°C , indicative of strong ionic interactions between the triazole cation and bromide anion. The hydrate’s stability at room temperature suggests moderate hygroscopicity .

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 280°C (hydrate) | |

| Storage Conditions | Room temperature, dry | |

| Solubility | Likely soluble in DMSO, MeOH | |

| Hazard Classification | Skin corrosion (Category 1B) |

| Hazard Statement | Precautionary Measure | Source |

|---|---|---|

| H314: Skin/Eye Damage | P280: Wear protective gear | |

| P305+P351+P338: Eye rinsing |

Industrial and Research Applications

-

Pharmaceuticals: As a bifunctional building block, the bromomethyl group enables nucleophilic substitution reactions to attach pharmacophores (e.g., antiviral or antifungal agents) .

-

Agrochemicals: Used to synthesize triazole-based pesticides targeting fungal cytochrome P450 enzymes .

-

Material Science: Potential ligand for metal-organic frameworks (MOFs) due to nitrogen-rich coordination sites .

Regulatory and Compliance Considerations

The compound falls under HS Code 2933990090 (heterocyclic nitrogen compounds), incurring a 6.5% MFN tariff . Its transportation requires UN 1759 certification for corrosive solids, packaged under ADR Class 8 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume